An In-depth Technical Guide to 13-Methyltetradecanoate: Chemical Structure and Physical Properties
An In-depth Technical Guide to 13-Methyltetradecanoate: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoate, a branched-chain fatty acid methyl ester (FAME), is a molecule of growing interest within the scientific community. While its parent compound, 13-methyltetradecanoic acid, has demonstrated significant potential as an anti-cancer agent, the methyl ester form is crucial for analytical methodologies and serves as a key synthetic intermediate.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physical properties of 13-methyltetradecanoate, offering insights for its application in research and development.
Chemical Structure and Identification
The unique structural characteristics of 13-methyltetradecanoate dictate its chemical behavior and biological interactions. A thorough understanding of its architecture is fundamental for its accurate identification and utilization in experimental settings.
IUPAC Name: methyl 13-methyltetradecanoate[3]
Synonyms: Methyl 13-methylmyristate, 13-Methyltetradecanoic acid methyl ester[3]
Chemical Formula: C₁₆H₃₂O₂[3]
Molecular Weight: 256.42 g/mol [3]
CAS Number: 5129-59-9[3]
The structure features a fourteen-carbon backbone (tetradecanoate) with a methyl group at the 13th carbon position, forming an iso-branched chain. The carboxyl group is esterified with a methyl group.
Structural Visualization
The following diagram illustrates the chemical structure of 13-methyltetradecanoate.
Caption: Chemical structure of 13-methyltetradecanoate.
Physical Properties
The physical properties of 13-methyltetradecanoate are essential for its handling, storage, and application in various experimental protocols.
| Property | Value | Source |
| Physical State | Liquid at room temperature | [4] |
| Molecular Formula | C₁₆H₃₂O₂ | [3] |
| Molecular Weight | 256.42 g/mol | [3] |
| Purity | >98% (capillary GC) | [3] |
| XLogP3 | 7.1 | [3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. Limited solubility in water. |
Experimental Protocol: Determination of Boiling Point
The determination of a compound's boiling point is a fundamental technique for its characterization and assessment of purity. The following protocol outlines a standard laboratory procedure for determining the boiling point of 13-methyltetradecanoate at reduced pressure, a common practice for high-molecular-weight, heat-sensitive compounds.
Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For many organic compounds, heating to their atmospheric boiling point can cause decomposition. Therefore, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point to a temperature that the compound can tolerate without degradation.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a vacuum distillation apparatus. This typically includes a round-bottom flask, a Claisen adapter, a thermometer with the bulb placed just below the side arm leading to the condenser, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of 13-methyltetradecanoate into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
System Evacuation: Gradually apply a vacuum to the system. The pressure should be monitored using the manometer. A stable, reduced pressure should be achieved before heating commences.
-
Heating: Gently heat the round-bottom flask using a heating mantle. The stirring should be initiated if a stir bar is used.
-
Observation and Data Collection: Observe the temperature as the liquid begins to boil and the condensate forms on the thermometer bulb. The boiling point is the temperature at which the liquid and vapor are in equilibrium, characterized by a steady temperature reading as the distillate is collected in the receiving flask. Record this temperature and the corresponding pressure from the manometer.
-
Correction to Atmospheric Pressure (Optional): If desired, the observed boiling point at reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
Experimental Workflow Visualization
Caption: Workflow for the experimental determination of boiling point.
Biological Significance and Applications
While this guide focuses on the methyl ester, it is crucial to understand the biological context provided by its parent carboxylic acid, 13-methyltetradecanoic acid (13-MTD).
-
Anti-Cancer Activity: 13-MTD has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines.[1] Its mechanism of action involves the modulation of key signaling pathways, including the downregulation of p-AKT and the activation of caspase-3.[1] The selective cytotoxicity of 13-MTD against cancer cells, while showing low toxicity in normal cells, makes it a promising candidate for further investigation as a potential chemotherapeutic agent.[1]
-
Biomarker: Methyl 13-methyltetradecanoate is utilized as a biomarker for the presence of certain bacteria in various samples, including sewage sludge. Its detection via methods like gas chromatography-mass spectrometry (GC-MS) can aid in bacterial identification and characterization.
-
Pheromone Research: Fatty acid derivatives, including branched-chain esters, are known to act as pheromones in various insect species. While not specifically identified as a primary pheromone, the analysis of compounds like 13-methyltetradecanoate is relevant in the broader field of chemical ecology and insect behavior research.
Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the identification and quantification of 13-methyltetradecanoate. The esterification to the methyl form significantly increases the volatility of the parent fatty acid, making it amenable to gas chromatography.
In a typical GC-MS analysis, the sample containing 13-methyltetradecanoate is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification.[3]
Synthesis
The synthesis of 13-methyltetradecanoate is typically achieved through the esterification of 13-methyltetradecanoic acid. A common laboratory method involves refluxing the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid.
For the synthesis of the parent fatty acid, a multi-step process involving a Wittig reaction is often employed. This involves the reaction of a phosphonium ylide with isobutyraldehyde, followed by reduction and hydrolysis to yield 13-methyltetradecanoic acid.[1]
Conclusion
13-Methyltetradecanoate is a structurally distinct branched-chain fatty acid methyl ester with important applications in analytical chemistry and as a precursor to the biologically active 13-methyltetradecanoic acid. A comprehensive understanding of its chemical structure and physical properties, as outlined in this guide, is paramount for researchers and scientists working in the fields of drug development, microbiology, and chemical ecology. The provided experimental framework for property determination serves as a practical tool for the further characterization of this and other related compounds.
References
-
Oxford Academic. (2021, April 15). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 13-methyltetradecanoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 13-methyltetradecanoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Analysis of fatty acid methyl esters by two-dimensional gas chromatography using cryogen-free modulator. Chula Digital Collections. Retrieved from [Link]
-
Ontosight AI. (n.d.). Methyl Tetradecanoate Properties. Retrieved from [Link]
-
ACS Publications. (2005, June 3). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (1983, July). Synthesis of carbon-13-labeled tetradecanoic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). 13-Methyltetradecanoic acid. Retrieved from [Link]
-
R Discovery. (1983, July 1). Synthesis of carbon-13-labeled tetradecanoic acids. Retrieved from [Link]
-
ResearchGate. (2026, February 26). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13-Methyltetradecanoic Acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, September 20). Synthesis of carbon-13-labeled tetradecanoic acids. Retrieved from [Link]
-
Data.gov. (2025, September 6). Compound 526095: Tetradecanoic acid, 13-methyl, trimethylsilyl ester. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 13-Methyltetranoic acid. Retrieved from [Link]
